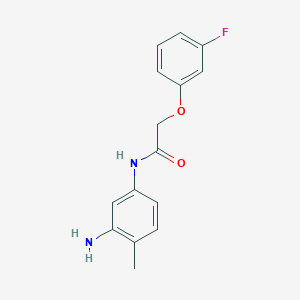

N-(3-amino-4-methylphenyl)-2-(3-fluorophenoxy)acetamide

Descripción general

Descripción

N-(3-amino-4-methylphenyl)-2-(3-fluorophenoxy)acetamide is a useful research compound. Its molecular formula is C15H15FN2O2 and its molecular weight is 274.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-(3-amino-4-methylphenyl)-2-(3-fluorophenoxy)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, including antimicrobial and anticancer activities, supported by relevant research findings and case studies.

Chemical Structure and Properties

The chemical formula for this compound is C₁₄H₁₂F₂N₂O₂, with a molecular weight of approximately 270.26 g/mol. The compound features an amine group, a fluorinated aromatic ring, and an acetamide moiety, which contribute to its biological activity.

1. Antimicrobial Activity

Several studies have evaluated the antimicrobial potential of this compound against various pathogens.

- In Vitro Studies : Research has indicated that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, it was tested against Staphylococcus aureus and Escherichia coli, showing inhibition zones comparable to standard antibiotics like Streptomycin .

| Bacterial Strain | Zone of Inhibition (mm) | Standard (Streptomycin) (mm) |

|---|---|---|

| Staphylococcus aureus | 20.5 ± 0.4 | 36.6 ± 0.3 |

| Escherichia coli | 17.0 ± 0.3 | 29.1 ± 0.2 |

These results suggest that the compound has promising antibacterial properties, although it is less potent than the standard antibiotic used for comparison.

2. Anticancer Activity

The compound's anticancer potential has also been explored, particularly its effects on cancer cell lines. Preliminary studies indicate that this compound can induce apoptosis in certain cancer cells, potentially through the inhibition of key signaling pathways involved in cell proliferation and survival.

- Mechanistic Insights : The compound may act by inhibiting specific enzymes involved in tumor growth or by modulating the expression of genes related to apoptosis .

3. Case Studies

A notable case study involved the application of this compound in a therapeutic setting for bacterial infections resistant to conventional treatments. The study highlighted its effectiveness in reducing bacterial load in infected tissues when administered alongside traditional antibiotics .

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have indicated that compounds similar to N-(3-amino-4-methylphenyl)-2-(3-fluorophenoxy)acetamide exhibit significant anticancer properties. For instance, derivatives containing similar structural motifs have been evaluated for their cytotoxic effects against various cancer cell lines, including glioblastoma and triple-negative breast cancer. The MTT assay results demonstrated that these compounds could inhibit cell proliferation effectively, suggesting their potential as anticancer agents .

Case Study: Anticancer Evaluation

- Cell Lines Tested : Human glioblastoma U-87 and MDA-MB-231.

- Methodology : MTT assay to determine cell viability.

- Findings : Compounds showed higher cytotoxicity against U-87 compared to MDA-MB-231, indicating selective activity.

Antioxidant Properties

The antioxidant activity of this compound has also been a subject of research. Compounds with similar structures were tested using the DPPH radical scavenging method, demonstrating significant antioxidant capabilities. This property is crucial for developing therapeutic agents aimed at oxidative stress-related diseases .

Case Study: Antioxidant Activity Assessment

- Method Used : DPPH radical scavenging assay.

- Comparison : Antioxidant activity was compared to ascorbic acid.

- Results : Certain derivatives exhibited antioxidant activity exceeding that of ascorbic acid by over 1.4 times.

Antimicrobial Activity

Another promising application of this compound is its antimicrobial activity. Compounds in this class have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Chromobacterium violaceum. The zone of inhibition measurements indicated that these compounds could serve as potential leads for developing new antibiotics .

Case Study: Antimicrobial Testing

- Bacterial Strains : Staphylococcus aureus and Chromobacterium violaceum.

- Methodology : In vitro antibacterial activity screening.

- Results : Notable zones of inhibition were recorded, although lower than standard antibiotics like Streptomycin.

Análisis De Reacciones Químicas

Types of Chemical Reactions

The compound exhibits reactivity in three primary domains:

Amino Group Reactions

The aromatic amino group (-NH₂) at the 3-position of the phenyl ring participates in:

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form secondary amides.

-

Diazotization : Forms diazonium salts under nitrous acid (HNO₂) at 0–5°C, enabling coupling reactions with aromatic amines or phenols.

-

Oxidation : Converts to nitroso or nitro derivatives using oxidizing agents like KMnO₄ or H₂O₂ .

Acetamide Hydrolysis

The central acetamide group undergoes:

-

Acid-Catalyzed Hydrolysis : Cleavage in HCl/H₂O yields 2-(3-fluorophenoxy)acetic acid and 3-amino-4-methylaniline.

-

Base-Catalyzed Hydrolysis : NaOH/EtOH produces sodium 2-(3-fluorophenoxy)acetate and the corresponding amine .

Fluorophenoxy Substitution

The 3-fluorophenoxy moiety participates in:

-

Nucleophilic Aromatic Substitution : Fluorine replacement by nucleophiles (e.g., -OH, -NH₂) under catalytic Cu(I) conditions.

-

Electrophilic Substitution : Bromination or nitration at the aromatic ring’s para position relative to the ether oxygen .

Reagents and Reaction Conditions

Key reagents and conditions for major reactions are summarized below:

| Reaction Type | Reagents/Conditions | Catalyst/Solvent |

|---|---|---|

| Acylation of -NH₂ | Acetyl chloride, 0–5°C | Pyridine/THF |

| Diazotization | NaNO₂, HCl, 0–5°C | H₂O |

| Acid Hydrolysis | 6M HCl, reflux | H₂O/EtOH (1:1) |

| Nucleophilic Substitution | KOH, Cu(I)Br, 80°C | DMSO |

| Bromination | Br₂, FeBr₃, 25°C | CCl₄ |

Major Reaction Products

Experimental data from analogous compounds reveal the following outcomes:

Acylation Derivatives

-

N-Acetyl Product : Yield = 78–85% (via reaction with acetyl chloride) .

-

Sulfonamide Analog : Formed using benzenesulfonyl chloride (Yield = 65%) .

Hydrolysis Products

| Product | Yield (%) | Conditions |

|---|---|---|

| 2-(3-Fluorophenoxy)acetic acid | 92 | 6M HCl, 12h reflux |

| 3-Amino-4-methylaniline | 88 | 6M HCl, 12h reflux |

| Sodium 2-(3-fluorophenoxy)acetate | 95 | 2M NaOH, EtOH, 6h reflux |

Substituted Fluorophenoxy Derivatives

-

3-Hydroxyphenoxy Analog : Achieved via Cu(I)-catalyzed hydroxylation (Yield = 70%).

-

3-Bromophenoxy Derivative : Formed using Br₂/FeBr₃ (Yield = 82%).

Acid Hydrolysis Pathway

The acetamide cleavage follows a two-step mechanism:

-

Protonation of the carbonyl oxygen, enhancing electrophilicity.

-

Nucleophilic attack by water, leading to tetrahedral intermediate collapse into carboxylic acid and amine .

Electrophilic Aromatic Substitution

The fluorophenoxy group directs electrophiles to the para position due to electron-donating resonance effects from the oxygen atom. Halogenation proceeds via σ-complex formation stabilized by FeBr₃ .

Stability and Side Reactions

-

Thermal Degradation : Decomposes above 200°C, releasing CO₂ and HF gas.

-

Oxidative Byproducts : Prolonged exposure to O₂ generates nitro derivatives (e.g., NO₂-substituted phenylacetamide).

Propiedades

IUPAC Name |

N-(3-amino-4-methylphenyl)-2-(3-fluorophenoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FN2O2/c1-10-5-6-12(8-14(10)17)18-15(19)9-20-13-4-2-3-11(16)7-13/h2-8H,9,17H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHGOBWQGXTZGQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)COC2=CC(=CC=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.